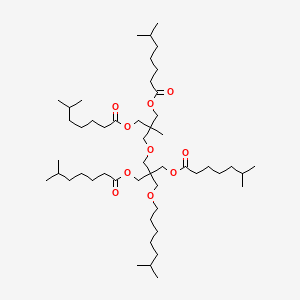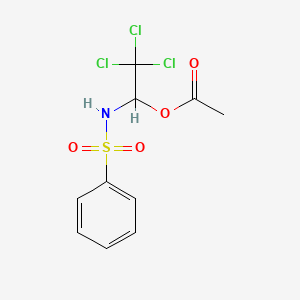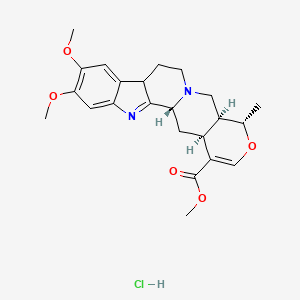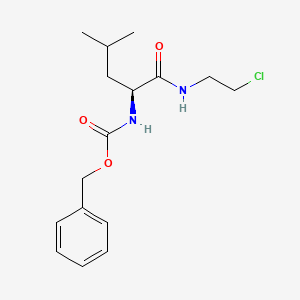
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a chloroethyl group, and a phenylmethyl ester group. The stereochemistry of the compound is denoted by the (S)- configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- typically involves multiple steps. One common approach is the reaction of 2-chloroethylamine with a suitable isocyanate to form the corresponding carbamate. This intermediate is then reacted with 3-methylbutylamine under controlled conditions to yield the desired product. The final step involves esterification with phenylmethanol to obtain the phenylmethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The carbamate moiety can also participate in reversible binding with active sites of enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the 3-methylbutyl and phenylmethyl ester groups.
Methyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate: Contains a similar chloroethyl group but differs in the ester and amine substituents.
Uniqueness
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
83510-60-5 |
|---|---|
Formule moléculaire |
C16H23ClN2O3 |
Poids moléculaire |
326.82 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-(2-chloroethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(2)10-14(15(20)18-9-8-17)19-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,20)(H,19,21)/t14-/m0/s1 |
Clé InChI |
QRTZGSGKEWWPRU-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


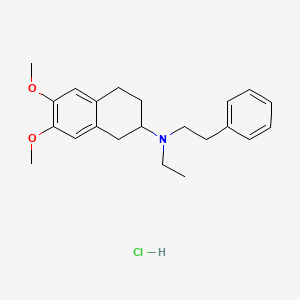
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)




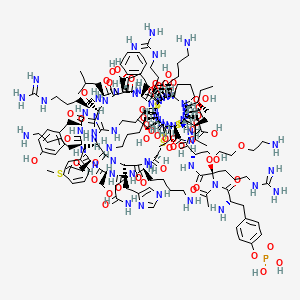
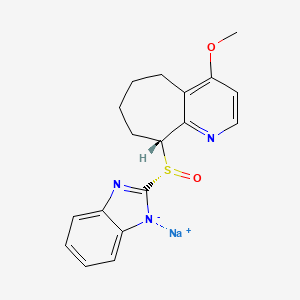
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
